N-(3-Ethylphenyl)-2-methylbenzamide
Description
N-(3-Ethylphenyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzoyl group attached to a 3-ethylphenylamine moiety. Benzamides with N,O-bidentate ligands are widely explored for their ability to stabilize transition-metal intermediates, enabling selective C–H activation .
Properties
CAS No. |
58495-05-9 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-3-13-8-6-9-14(11-13)17-16(18)15-10-5-4-7-12(15)2/h4-11H,3H2,1-2H3,(H,17,18) |
InChI Key |
WSHGANYFJXOXLQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C |
Other CAS No. |
58495-05-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Directing Groups
The compound shares a core benzamide structure with modifications on the aryl and amine substituents. Key analogs and their structural distinctions include:
Key Observations :
- N,O-bidentate directing groups (e.g., in analogs from and ) enhance metal coordination, facilitating γ-C–H activation via stable 5-membered metallacycles .
Key Observations :
- Acid chlorides (e.g., 2-methylbenzoyl chloride) provide higher yields (94%) compared to coupling agents like DCC (24%) due to faster reaction kinetics and reduced side products .
- Steric hindrance from bulky substituents (e.g., 3-ethylphenyl) may necessitate optimized conditions (e.g., high-temperature reflux or catalytic additives) for efficient amidation.
Spectroscopic and Crystallographic Characterization
Analogs in the evidence were characterized using:
- 1H/13C NMR : Confirmed amide bond formation and substituent integration .
- X-ray crystallography : Revealed planar geometry in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, critical for directing-group functionality .
- IR spectroscopy : Detected C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
For this compound, similar techniques would validate its structure, with 1H NMR expected to show signals for the ethyl group (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 6.5–8.0 ppm).
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